alpha-Methylcholine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methylcholine typically involves the reaction of trimethylamine with 1-chloro-2-propanol under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The final product is often obtained in the form of a crystalline solid, which is then packaged for distribution .

Análisis De Reacciones Químicas

Types of Reactions

alpha-Methylcholine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Pharmacological Research

Cholinergic Receptor Studies

Alpha-Methylcholine acts as a muscarinic agonist, making it valuable for studying muscarinic receptor subtypes. Research has demonstrated that variations in receptor expression can influence airway hyperresponsiveness. For instance, studies involving genetically modified mice have shown that low expression of M2 muscarinic receptors correlates with increased airway reactivity to this compound, highlighting its role in asthma research .

Table 1: Effects of this compound on Airway Responsiveness

| Mouse Strain | M2 Receptor Expression | Airway Responsiveness (PC200) | Notes |

|---|---|---|---|

| AIRmin | Low | 0.02 mg/ml | Hyperresponsive |

| AIRmax | High | 1.1 mg/ml | Hyporesponsive |

Respiratory Physiology

Bronchial Challenge Testing

this compound is frequently utilized in bronchial challenge tests to assess airway hyperreactivity in both animal models and clinical settings. The compound induces bronchoconstriction, allowing researchers to evaluate the efficacy of bronchodilators and other therapeutic agents. In one study, RSV-infected mice exhibited heightened sensitivity to aerosolized this compound compared to controls, indicating its utility in understanding viral-induced airway hyperresponsiveness .

Neurobiology

Investigating Neurodegenerative Diseases

In neurobiological research, this compound serves as a tool for studying cholinergic dysfunction associated with neurodegenerative diseases such as Alzheimer’s disease. Research indicates that compounds that inhibit acetylcholinesterase can enhance cholinergic signaling, providing insights into potential therapeutic strategies .

Case Study: Alzheimer's Disease Models

In a study involving transgenic mouse models of Alzheimer’s disease, the administration of this compound resulted in improved cognitive function, suggesting that enhancing cholinergic activity may counteract cognitive decline associated with this condition .

Clinical Applications

Asthma and Allergic Responses

Clinical studies have shown that inhalation of this compound can provoke bronchial responses similar to those observed in asthmatic patients. This has led to its use in diagnostic procedures for asthma and other respiratory conditions .

Mecanismo De Acción

The mechanism of action of alpha-Methylcholine involves its interaction with molecular targets through ionic and hydrogen bonding. It can modulate various biochemical pathways by influencing the activity of enzymes and receptors. The specific pathways involved depend on the context of its application .

Comparación Con Compuestos Similares

Similar Compounds

1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-:

2-Hydroxypropyltrimethylammonium chloride: Used as a surfactant and in water treatment processes.

Uniqueness

alpha-Methylcholine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hydroxyl group and quaternary ammonium structure make it versatile for various applications .

Actividad Biológica

Alpha-methylcholine (α-Methylcholine) is a choline analog that has garnered attention due to its biological activities, particularly in the context of cholinergic signaling. This article explores its mechanisms of action, effects on various biological systems, and relevant research findings.

This compound functions primarily as a selective agonist for muscarinic acetylcholine receptors (mAChRs) and nicotinic acetylcholine receptors (nAChRs). It mimics the action of acetylcholine but exhibits altered receptor affinity and specificity. The binding of α-methylcholine to these receptors influences various physiological processes, including neurotransmission, immune response modulation, and muscle contraction.

Receptor Interaction

- Muscarinic Receptors : α-Methylcholine shows higher affinity for mAChRs compared to nAChRs. It activates G-protein coupled pathways that lead to the modulation of intracellular calcium levels and subsequent physiological responses .

- Nicotinic Receptors : Although less potent at nAChRs, α-methylcholine can still induce receptor activation, influencing neuromuscular transmission .

Biological Effects

The biological effects of α-methylcholine are diverse and can be categorized into several key areas:

1. Immune Modulation

Research indicates that α-methylcholine plays a role in the cholinergic anti-inflammatory pathway. It enhances the production of anti-inflammatory cytokines while suppressing pro-inflammatory cytokines in immune cells. This effect is mediated through the activation of α7 nAChRs, which are linked to G-proteins rather than functioning as ion channels in immune cells .

2. Neurotransmission

In the central nervous system, α-methylcholine acts as a neuromodulator. Its ability to stimulate mAChRs contributes to cognitive functions such as learning and memory. Studies have shown that cholinergic signaling is crucial for synaptic plasticity, which underlies memory formation .

3. Respiratory Function

In respiratory physiology, α-methylcholine has been used in studies assessing bronchoconstriction and airway hyperresponsiveness. Methacholine, a related compound, is often employed in clinical settings to provoke bronchoconstriction for diagnostic purposes in asthma patients . While not directly tested in all contexts, α-methylcholine's effects on airway smooth muscle suggest potential applications in understanding respiratory conditions.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of α-methylcholine:

Propiedades

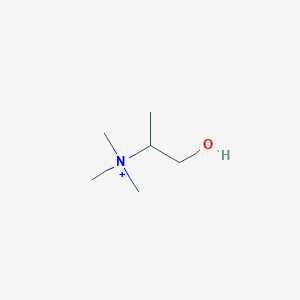

IUPAC Name |

1-hydroxypropan-2-yl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO/c1-6(5-8)7(2,3)4/h6,8H,5H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAUBRYQGMZJLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16NO+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944216 | |

| Record name | 1-Hydroxy-N,N,N-trimethylpropan-2-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21618-46-2 | |

| Record name | alpha-Methylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021618462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-N,N,N-trimethylpropan-2-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.